molecular formula C14H8ClF3N2O4 B586200 N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide CAS No. 1352440-75-5

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide

Cat. No. B586200
CAS RN: 1352440-75-5
M. Wt: 360.673
InChI Key: OWWRTEUTTPOCHR-UHFFFAOYSA-N
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Description

“N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide” is a chemical compound. It’s also known as CTPB, an amide derivative that selectively activates p300 HAT activity . It’s also related to Sorafenib, an orally active kinase inhibitor that exerts broad-spectrum anticancer efficacy .

Scientific Research Applications

Anticancer Potential

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide and its derivatives have been explored for potential anticancer properties. For instance, a study by Tang et al. (2017) found that certain derivatives exhibited significant cytotoxicity against various human cancer cells, including breast, prostate, cervical cancer, and acute promyelocytic leukemia cells. These derivatives were tested in nuclear factor-κappa B (NFκB), V-Ki-ras2 Kirsten rat sarcoma viral oncogene (KRAS), and mitochondria transmembrane potential (MTP) assays, indicating their potential as anticancer agents (Tang et al., 2017).

Antidiabetic Properties

Another study by Thakral et al. (2020) synthesized and evaluated derivatives of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide for their antidiabetic properties. The study conducted in vitro antidiabetic study against α-glucosidase and found one of the compounds to be highly active. Molecular dynamic simulations validated the α-glucosidase and α-amylase inhibitory potential of these compounds, suggesting their application as antidiabetic agents (Thakral et al., 2020).

Polyimide Synthesis

Mehdipour‐Ataei et al. (2004) explored the use of a compound similar to N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide in the synthesis of novel polyimides. These polyimides were synthesized using a novel diamine with built-in sulfone, ether, and amide structure, demonstrating potential applications in the development of materials with specific desired properties (Mehdipour‐Ataei et al., 2004).

Crystal Structure Analysis

The study of crystal structures of derivatives of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide offers insights into their molecular configurations. Zong et al. (2009) synthesized a derivative and determined its crystal structure using single-crystal X-ray diffractometry, providing valuable data for the understanding of molecular interactions and stability (Zong et al., 2009).

Soil Adsorption and Mobility Studies

In the context of environmental science, Guo et al. (2004) studied the adsorption, desorption, and mobility of fomesafen, a compound similar to N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide, in Chinese soils. This research is crucial for understanding the environmental impact and behavior of such compounds in agricultural settings (Guo et al., 2004).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O4/c15-11-3-1-7(5-10(11)14(16,17)18)19-13(22)9-6-8(20(23)24)2-4-12(9)21/h1-6,21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWRTEUTTPOCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide

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